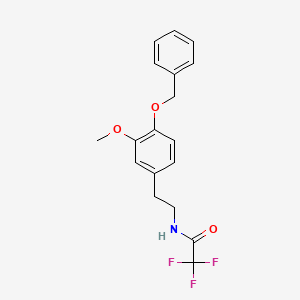

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves several steps. One common method includes the trifluoroacetylation of 4-benzyloxy-3-methoxyphenethylamine. The reaction typically requires trifluoroacetic anhydride as the trifluoroacetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Analyse Des Réactions Chimiques

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group.

Applications De Recherche Scientifique

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and modifications .

Mécanisme D'action

The mechanism of action of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The benzyloxy and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine can be compared with similar compounds such as N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine . While both compounds share similar structural features, the presence of the methyl group in N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine may influence its reactivity and binding properties. Other similar compounds include this compound derivatives with different substituents on the phenethylamine moiety .

Activité Biologique

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3NO3, with a molecular weight of 353.34 g/mol. The compound features a trifluoroacetyl group, which is known to enhance pharmacological properties, along with benzyloxy and methoxy substituents on the phenethylamine backbone. These functional groups contribute to its unique chemical behavior and potential interactions with biological targets.

Serotonin Receptor Modulation

Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5HT2C subtype. This receptor is implicated in various physiological processes, including mood regulation and appetite control. Preliminary studies suggest that this compound could exhibit activity against various targets within the central nervous system, making it a candidate for further pharmacological exploration.

Comparative Activity with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine | Methyl substitution at nitrogen | Enhanced lipophilicity |

| 5HT2C receptor modulators | Various substitutions on phenethylamine | Diverse pharmacological profiles |

| 4-Benzyloxy-3-methoxyphenethylamine | Lacks trifluoroacetyl group | Potentially less active at receptors |

This comparative analysis highlights how the trifluoroacetyl group may enhance the receptor binding affinity and overall biological activity of this compound compared to its analogs.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoroacetyl group and the benzyloxy and methoxy substituents. While specific protocols can vary based on laboratory practices, the general approach includes:

- Preparation of Starting Materials : Synthesize or acquire precursors containing methoxy and benzyloxy groups.

- Trifluoroacetylation : React the precursor with trifluoroacetic anhydride under controlled conditions to form the desired compound.

- Purification : Employ techniques such as chromatography to isolate and purify this compound.

Detailed procedures may vary based on specific laboratory protocols and desired yields.

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3/c1-24-16-11-13(9-10-22-17(23)18(19,20)21)7-8-15(16)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTHXWRGUMQVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C(F)(F)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652687 |

Source

|

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-49-9 |

Source

|

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.